molecular formula C17H17N3O3S B7703806 N-(4-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide

N-(4-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7703806
M. Wt: 343.4 g/mol
InChI Key: BUAPLPDWLMAPIS-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as MOB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of cyclic AMP (cAMP) levels in cells. This compound has also been shown to inhibit the activation of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and anticancer effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines in cells, which may contribute to its anti-inflammatory effects. In animal models of stroke and traumatic brain injury, this compound has been shown to reduce neuronal damage and improve neurological function. In cancer cells, this compound has been shown to induce apoptosis (cell death) and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its relatively low toxicity compared to other compounds. This compound has been shown to have low toxicity in animal models, which makes it a potentially useful compound for drug development. One limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain experimental protocols.

Future Directions

There are several potential future directions for research on N-(4-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide. One direction is the development of new drugs based on the structure of this compound. This compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Another direction is the investigation of the molecular mechanisms underlying the effects of this compound. Further research is needed to fully understand the mechanism of action of this compound and its effects on cellular signaling pathways. Finally, there is potential for the use of this compound in the treatment of neurological disorders and cancer. Clinical trials are needed to evaluate the safety and efficacy of this compound in humans for these indications.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 4-methoxybenzoyl chloride with 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-chlorobutyryl chloride to yield this compound.

Scientific Research Applications

N-(4-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in animal models. In drug discovery, this compound has been used as a lead compound for the development of new drugs.

properties

IUPAC Name

N-(4-methoxyphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-22-13-9-7-12(8-10-13)18-15(21)5-2-6-16-19-17(20-23-16)14-4-3-11-24-14/h3-4,7-11H,2,5-6H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAPLPDWLMAPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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